molecular formula C19H20N4O3S B2707040 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797592-63-2

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2707040
CAS No.: 1797592-63-2
M. Wt: 384.45
InChI Key: YZHXWQIJHBQKBW-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzo[d]oxazole ring, a piperidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The benzo[d]oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives, and functionalized to introduce the pyridazine moiety.

    Coupling Reaction: The final step involves coupling the benzo[d]oxazol-2-ylthio derivative with the functionalized piperidine derivative under conditions that promote the formation of the ethanone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, helping to elucidate biological pathways.

Medicine

The compound shows promise in medicinal chemistry for the development of new drugs. Its structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]oxazole and piperidine rings can interact with hydrophobic pockets, while the thioether and pyridazine moieties can form hydrogen bonds or coordinate with metal ions, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]oxazol-2-ylthio)-1-(4-piperidinyl)ethanone: Lacks the pyridazine moiety, potentially altering its biological activity.

    1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone: Lacks the benzo[d]oxazole ring, which may affect its binding properties.

Uniqueness

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzo[d]oxazole and pyridazine rings, along with the thioether linkage, distinguishes it from other compounds and enhances its potential as a versatile chemical entity in various applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-6-7-17(22-21-13)25-14-8-10-23(11-9-14)18(24)12-27-19-20-15-4-2-3-5-16(15)26-19/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXWQIJHBQKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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